3-[(2-Methylpropyl)sulfanyl]azetidine
Description
Significance of Four-Membered Nitrogen Heterocycles in Advanced Chemical Research
Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, are crucial scaffolds in medicinal chemistry. google.comnih.gov Their rigid, three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets. nih.gov The incorporation of these rings into drug candidates can also favorably modulate physicochemical properties like metabolic stability and lipophilicity. nih.gov Consequently, these strained rings are found in a variety of therapeutic agents, including antibiotics and anticancer drugs. google.com
Overview of the Azetidine (B1206935) Core in Complex Chemical Architectures
The azetidine motif is present in a number of natural products and complex synthetic molecules. researchgate.net Its unique stereochemical and conformational constraints make it a valuable building block for creating intricate molecular architectures. The ability to functionalize the azetidine ring at various positions allows for the generation of diverse chemical libraries for drug discovery and material science applications. nih.gov
Impact of Intrinsic Ring Strain on Azetidine Reactivity and Synthetic Accessibility
The defining feature of the azetidine ring is its significant ring strain, estimated to be around 25.4 kcal/mol. researchgate.net This strain is a double-edged sword; it makes the synthesis of azetidines challenging, but it also imparts unique reactivity. researchgate.net The strained C-N and C-C bonds are susceptible to cleavage under certain conditions, allowing for ring-opening reactions that can be synthetically useful. nih.gov However, this inherent instability also necessitates careful consideration of reaction conditions and protecting group strategies during synthesis.
Research Context of Sulfur-Functionalized Azetidines, specifically 3-[(2-Methylpropyl)sulfanyl]azetidine
The introduction of a sulfur-containing substituent at the 3-position of the azetidine ring, as seen in this compound, introduces another layer of chemical functionality. Sulfur-containing groups can participate in a variety of chemical transformations and can influence the biological activity of the parent molecule. The synthesis of 3-thio-substituted azetidines has been an area of interest, with methods being developed to create these valuable building blocks for medicinal chemistry. A notable method involves the iron-catalyzed alkylation of N-Cbz-azetidin-3-ols with thiols. This reaction proceeds through a carbocation intermediate and allows for the formation of a C-S bond at the 3-position of the azetidine ring.
While specific research focused solely on this compound is not widely available in peer-reviewed literature, its synthesis can be postulated based on established methodologies for similar compounds. The following table outlines a plausible synthetic route based on the iron-catalyzed reaction.
| Reaction Step | Reactants | Reagents and Conditions | Product | Reference |
| 1 | N-Cbz-azetidin-3-ol, 2-Methyl-1-propanethiol | Fe(acac)₃ (catalyst), Dichloromethane (solvent), Room Temperature | N-Cbz-3-[(2-methylpropyl)sulfanyl]azetidine | |
| 2 | N-Cbz-3-[(2-methylpropyl)sulfanyl]azetidine | H₂, Pd/C | This compound |
The properties of this compound can be inferred from the general characteristics of azetidines and thioethers. The following table provides a summary of its expected chemical properties.
| Property | Value | Notes |
| Molecular Formula | C₇H₁₅NS | |
| Molecular Weight | 145.27 g/mol | |
| Appearance | Likely a liquid at room temperature | Based on similar small organic molecules. |
| Boiling Point | Expected to be elevated due to the polar N-H group and sulfur atom | Specific data not available. |
| Solubility | Likely soluble in organic solvents | |
| pKa | The nitrogen atom is basic | Expected to be similar to other secondary amines. |
Structure
3D Structure
Properties
Molecular Formula |
C7H15NS |
|---|---|
Molecular Weight |
145.27 g/mol |
IUPAC Name |
3-(2-methylpropylsulfanyl)azetidine |
InChI |
InChI=1S/C7H15NS/c1-6(2)5-9-7-3-8-4-7/h6-8H,3-5H2,1-2H3 |
InChI Key |
OIFOUXZMBJYCLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CSC1CNC1 |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Azetidines
Influence of Ring Strain on Azetidine (B1206935) Reactivity
The chemical behavior of azetidines is profoundly influenced by their considerable ring strain, estimated to be approximately 25.4 kcal/mol. rsc.orgrsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.orgrsc.org This balance of strain and stability allows for controlled ring-opening reactions under specific conditions, making azetidines versatile synthetic intermediates. rsc.orgresearchwithrutgers.com
The strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, similar to cyclobutane. rsc.org This inherent strain energizes the molecule, providing a thermodynamic driving force for reactions that relieve it, primarily through the cleavage of the C-N or C-C bonds of the ring. rsc.orgnih.gov Consequently, the azetidine ring is susceptible to attack by a variety of reagents that would not typically react with less strained cyclic amines. rsc.orgresearchwithrutgers.com
Comparative Ring Strain of Cyclic Amines
| Heterocycle | Number of Atoms in Ring | Approximate Ring Strain (kcal/mol) | General Reactivity |
|---|---|---|---|
| Aziridine (B145994) | 3 | 27.7 rsc.orgrsc.org | High |
| Azetidine | 4 | 25.4 rsc.orgrsc.org | Moderate |
| Pyrrolidine (B122466) | 5 | 5.4 rsc.orgrsc.org | Low |
Ring-Opening Reactions of Azetidines
The relief of ring strain is a primary driver for the reactivity of azetidines, most commonly demonstrated through ring-opening reactions. These transformations can be initiated by nucleophiles, acids, or light, leading to a diverse array of functionalized acyclic products.
Nucleophilic Ring Opening (e.g., with sulfur and oxygen nucleophiles)
Azetidines are susceptible to ring-opening by various nucleophiles. rsc.orgwikipedia.org The reaction typically involves the attack of the nucleophile on one of the ring carbons adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. For this to occur, the nitrogen atom must typically be activated by an electron-withdrawing group (e.g., a tosyl or carbamoyl (B1232498) group), which makes the ring carbons more electrophilic.
Sulfur nucleophiles, such as thiols, are particularly effective for opening azetidine rings. rsc.orglibretexts.org Thiols are potent nucleophiles and can open activated azetidines, often with high regioselectivity. libretexts.org For instance, the synthesis of 3-aryl-3-sulfanyl azetidines has been achieved through an iron-catalyzed reaction between N-Cbz-azetidin-3-ols and various thiols. nih.gov This reaction proceeds via an azetidinium ion intermediate, which is then trapped by the thiol. nih.gov In the context of 3-[(2-Methylpropyl)sulfanyl]azetidine, such a reaction would represent a key synthetic step.
Oxygen nucleophiles can also participate in ring-opening reactions, although they are generally less nucleophilic than their sulfur counterparts. libretexts.orgbeilstein-journals.org The intramolecular ring-opening of an N-substituted azetidine by a pendant amide group has been observed under acidic conditions, leading to the formation of lactones and lactams. nih.gov
Acid-Catalyzed Ring Cleavage Mechanisms
In the presence of acids, the nitrogen atom of the azetidine ring can be protonated, forming an azetidinium ion. This protonation significantly activates the ring towards cleavage. rsc.orgnih.gov The positively charged nitrogen atom acts as a strong electron-withdrawing group, making the ring carbons highly susceptible to nucleophilic attack, even by weak nucleophiles like water.
The mechanism often involves a pre-equilibrium protonation of the azetidine nitrogen. nih.govnih.gov This is followed by the rate-limiting cleavage of a C-N bond, which can proceed through an SN1-like or SN2-like pathway, depending on the substitution pattern of the azetidine and the reaction conditions. For example, the acid-catalyzed hydrolysis of certain azetidine derivatives proceeds via the formation of an exocyclic iminium ion after the initial ring opening. nih.gov The stability of the azetidine ring in acidic media is highly dependent on the substituents; azetidines linked to conjugated heteroaryls have shown enhanced chemical stability. nih.gov
Photochemical Ring Opening Reactions of Azetidine Derivatives
Photochemical energy can also be used to induce reactions in azetidine derivatives. rsc.orgbeilstein-journals.org The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct method for synthesizing azetidines. nih.govrsc.org Conversely, photochemically excited azetidines can undergo ring-opening.
These reactions often involve the formation of radical intermediates. For example, a "build and release" strategy has been developed where α-aminoacetophenones undergo a photochemical Norrish-Yang cyclization to form strained azetidinols. beilstein-journals.org These intermediates can then readily undergo ring-opening upon the addition of electrophiles. beilstein-journals.org Another photochemical approach involves the modification of azetidine-2-carboxylic acids to produce various alkyl azetidines. enamine.netacs.org
Rearrangement Reactions of Azetidines
Azetidines can undergo various rearrangement reactions, often driven by the release of ring strain or the formation of more stable intermediates. magtech.com.cn These rearrangements can lead to the formation of other heterocyclic systems or acyclic products.
One notable example is the ring expansion of aziridines to form azetidines. researchgate.net For instance, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines, upon treatment with sodium borohydride (B1222165), form aziridine intermediates that subsequently rearrange into 3-methoxyazetidines. researchgate.net Additionally, copper(I)-catalyzed skeletal rearrangements of O-propargylic oximes have been shown to produce azetidine nitrones through a cascade involving a rsc.orgnih.gov-rearrangement and 4π-electrocyclization. acs.org Photochemical rearrangements of azetidine ketones can also occur, leading to ring expansion and the formation of pyrroles. bhu.ac.in
Reactivity of Azetidine Derivatives in Subsequent Functionalization
Once the azetidine ring is formed, it can serve as a scaffold for further chemical modifications. researchgate.netlookchem.com The nitrogen atom and the carbon atoms of the ring can all be sites for subsequent functionalization.
The nitrogen atom is a common site for modification. For example, in the synthesis of macrocyclic peptides, the azetidine nitrogen can be chemoselectively deprotected and substituted, or modified using click chemistry. researchgate.netnih.gov This allows for the late-stage introduction of various functional groups, such as dyes or biotin (B1667282) tags. nih.gov
The carbon framework of the azetidine ring can also be functionalized. The azetidine ring itself can act as an ortho-directing group in the functionalization of adjacent aryl rings, facilitating regioselective lithiation and subsequent substitution. lookchem.com Furthermore, C3-substituted azetidines can be synthesized through radical cyclization of ynamides, allowing for the introduction of substituents at the C3 position. nih.gov These functionalized azetidines are valuable building blocks for further synthetic transformations. nih.gov
Functionalization of N-Substituted Azetidines
The nitrogen atom of the azetidine ring is a key handle for introducing molecular diversity. While specific literature on the N-functionalization of this compound is limited, the reactivity can be inferred from studies on analogous N-unsubstituted and N-substituted azetidines. The nucleophilicity of the azetidine nitrogen allows for a variety of transformations, including alkylation, acylation, arylation, and sulfonylation.
The presence of an electron-donating group on the azetidine nitrogen can influence the regioselectivity of further reactions. For instance, N-alkyl groups can direct metallation to the aromatic rings of substituents, showcasing the intricate interplay between the azetidine core and its N-substituents in guiding reactivity. The choice of the N-protecting group is also crucial in synthetic strategies, with groups like tert-butyloxycarbonyl (Boc) facilitating certain transformations while others like the Cbz group are noted to be essential for enhancing reactivity in specific catalytic reactions. morressier.com
In the context of this compound, the secondary amine is readily amenable to substitution reactions. Standard N-alkylation conditions, employing an alkyl halide in the presence of a base, would be expected to yield the corresponding N-alkylated products. Similarly, acylation with acyl chlorides or anhydrides would afford N-acyl derivatives. These functionalization reactions are fundamental in medicinal chemistry for modulating the physicochemical properties of lead compounds.
A general representation of N-functionalization reactions of a 3-thio-substituted azetidine is presented below:
| Reaction Type | Reagents and Conditions | Product Type | Notes |
| N-Alkylation | R-X (X = Br, I), Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | N-Alkyl-3-[(2-methylpropyl)sulfanyl]azetidine | The reactivity of the alkyl halide and the choice of base are critical for optimal conversion. |
| N-Acylation | RCOCl or (RCO)2O, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2, THF) | N-Acyl-3-[(2-methylpropyl)sulfanyl]azetidine | This reaction is typically fast and high-yielding. |
| N-Arylation | Ar-X (X = F, Cl, Br), Base (e.g., Cs2CO3, K3PO4), Catalyst (e.g., Pd or Cu catalyst), Ligand | N-Aryl-3-[(2-methylpropyl)sulfanyl]azetidine | Buchwald-Hartwig or Ullmann-type coupling conditions are often employed. |
| N-Sulfonylation | RSO2Cl, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | N-Sulfonyl-3-[(2-methylpropyl)sulfanyl]azetidine | Provides stable sulfonamides which can act as protecting groups or be part of the final structure. |
This table represents generalized reaction conditions and may require optimization for the specific substrate.
Transformations via Elaboration of Amino and Carboxyl Groups
While this compound itself does not possess a carboxyl group, the elaboration of the amino group is a key transformation. The secondary amine of the azetidine ring can be transformed into a variety of other functional groups, or it can be used to construct more complex heterocyclic systems.
One of the important transformations of the azetidine nitrogen is its removal or conversion to other functionalities. For instance, N-deprotection of N-protected azetidines is a common step in multi-step syntheses. The choice of the N-protecting group dictates the deprotection conditions. For example, a Boc group is readily removed under acidic conditions, while a benzyl (B1604629) group is typically cleaved by hydrogenolysis.
Furthermore, the azetidine nitrogen can participate in ring-forming reactions. For example, condensation with appropriate bifunctional reagents can lead to the formation of fused or spirocyclic systems containing the azetidine moiety.
In cases where a carboxyl group is present on the azetidine ring, as in azetidine-3-carboxylic acid derivatives, a wider range of transformations becomes accessible. The carboxyl group can be converted to esters, amides, or alcohols, and can also participate in various coupling reactions. Although not directly applicable to the title compound, these transformations highlight the synthetic versatility of the azetidine scaffold. The intramolecular aminolysis of 3,4-epoxy amines is a method to construct an azetidine ring with an adjacent carbonyl group, which can then be further functionalized. frontiersin.org
The table below summarizes potential transformations involving the amino group of a 3-thio-substituted azetidine.
| Transformation Type | Reagents and Conditions | Product Type | Significance |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) | N-Substituted azetidine | A versatile method for introducing a wide range of substituents on the nitrogen atom. |
| Ring-Opening | Nucleophiles (e.g., thiols, amines) under specific conditions | Substituted acyclic amines | The ring strain of azetidines can be exploited for ring-opening reactions, leading to linear structures. |
| Mannich Reaction | Formaldehyde, Secondary Amine | Aminomethylated products | A classic method for C-C bond formation. |
This table illustrates potential transformations based on the general reactivity of secondary amines and azetidines.
Computational Chemistry and Theoretical Studies on Azetidines
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition State Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to elucidate reaction mechanisms, determine the geometries of transition states, and calculate activation energies. mdpi.com For azetidine (B1206935) chemistry, DFT calculations have provided invaluable insights into various transformations.
Researchers employ DFT to model reactions such as nucleophilic substitutions, ring-openings, cycloadditions, and rearrangements involving the azetidine core. nih.govfrontiersin.orgnih.govrsc.org For instance, in the copper-catalyzed photoredox cyclization of ynamides to form azetidines, DFT calculations were performed to understand the preference for the observed 4-exo-dig cyclization over the alternative 5-endo-dig pathway. nih.gov These calculations revealed that the 4-exo-dig process is kinetically favored. nih.gov
Similarly, DFT has been used to study the aza Paternò–Büchi reaction, a photocycloaddition for synthesizing azetidines. nih.gov Computational investigations into the reaction between aromatic oximes and alkenes suggested that an electron-withdrawing substituent on the aryl ring is crucial for the reaction's success by extending the lifetime of the singlet excited state of the oxime. nih.gov In another study, La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines to yield azetidines was rationalized using DFT. Calculations of the transition states showed that the formation of the azetidine ring was energetically more favorable than the formation of a corresponding pyrrolidine (B122466) ring, consistent with experimental results. frontiersin.org
While specific DFT studies on the reaction mechanisms of 3-[(2-Methylpropyl)sulfanyl]azetidine are not prominently documented, the established methodologies are directly applicable. Theoretical modeling could predict the outcomes of its functionalization, such as oxidation of the sulfanyl (B85325) group or N-alkylation, by analyzing the respective transition states and reaction energy profiles.
Table 1: Application of DFT in Azetidine Reaction Analysis
| Reaction Type | System Studied | Key Computational Insight | Reference |
|---|---|---|---|
| Radical Cyclization | Ynamides to Azetidines | 4-exo-dig pathway is kinetically favored over the 5-endo-dig pathway. | nih.gov |
| Aza Paternò–Büchi | Aromatic Oximes + Alkenes | Electron-withdrawing groups on the oxime are essential for reactivity. | nih.gov |
| Intramolecular Aminolysis | cis-3,4-Epoxy Amines | The transition state energy for azetidine formation is lower than for pyrrolidine formation. | frontiersin.org |
| Aziridine (B145994) to Azetidine Rearrangement | N-alkylidene-(2,3-dibromo-2-methylpropyl)amines | Provided a thorough insight into the reaction mechanism through theoretical rationalization. | acs.org |
Conformational Analysis and Investigations of Intermolecular Interactions
The azetidine ring is not planar; it exists in a puckered conformation. The nature and position of substituents significantly influence the ring's pucker and the energetic barrier to ring inversion. Conformational analysis, often performed using computational methods, is key to understanding the three-dimensional structure of azetidine derivatives and its influence on their properties and reactivity.
For a molecule like this compound, the thioether and isobutyl groups introduce significant steric and electronic effects. Computational modeling can determine the preferred conformation, including the orientation of the substituent relative to the ring (axial vs. equatorial-like positions) and the puckering of the four-membered ring itself.
Furthermore, computational studies can probe intermolecular interactions. For instance, Molecular Electrostatic Potential (MESP) topology analysis can predict intermolecular interactive behavior. researchgate.net In the context of this compound, such studies could identify how the nitrogen and sulfur atoms participate in non-covalent interactions like hydrogen bonding, which is critical for its behavior in biological systems or as a ligand in coordination chemistry. In silico analysis of libraries of azetidine-based scaffolds has been used to predict CNS-focused physicochemical and ADME properties, a process that relies on understanding potential intermolecular interactions. nih.gov
Theoretical Assessment of Ring Strain Energy and its Impact on Chemical Transformations
Azetidines are characterized by significant ring strain, which is a driving force for much of their chemistry. researchwithrutgers.comrsc.org The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively strain-free pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under various conditions, yet stable enough for practical handling. rsc.orgresearchwithrutgers.com
Theoretical methods, including ab initio calculations, are used to evaluate the strain energy of cyclic molecules. acs.org These calculations can predict how substituents on the azetidine ring modulate this strain. For this compound, the bulky sulfanylpropyl group at the C3 position would likely influence the ring's strain energy, which in turn affects the thermodynamics and kinetics of its chemical transformations. For example, increased strain could facilitate strain-releasing reactions. The potential for decomposition pathways can also be influenced by ring strain, as seen in the acid-mediated intramolecular ring-opening of certain N-substituted azetidines. nih.gov
Table 2: Comparison of Ring Strain in Nitrogen Heterocycles
| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 27.7 | rsc.org |
| Azetidine | 4 | 25.4 | rsc.org |
| Pyrrolidine | 5 | 5.4 | rsc.org |
Nitrogen Stereodynamics and Configurational Stability of Azetidines and Lithiated Intermediates
The nitrogen atom in an azetidine ring can undergo inversion, a process that interconverts its stereoisomers. The energy barrier for this inversion is lower in azetidines compared to the more strained aziridines. mdpi.com This dynamic behavior becomes particularly important when considering stereoselective reactions involving chiral azetidines or their reactive intermediates.
Recent studies using a combination of experimental techniques and DFT calculations have shed light on the stereodynamics of lithiated azetidines. mdpi.comuniba.it It was demonstrated that, in contrast to their configurationally stable aziridine counterparts, α-lithiated N-alkyl 2-oxazolinylazetidines are configurationally labile. mdpi.comuniba.itunimelb.edu.au These lithiated intermediates undergo rapid equilibration through both nitrogen inversion and inversion of the carbanionic C-Li center. mdpi.com DFT calculations were instrumental in rationalizing this behavior, suggesting the involvement of η³-coordinated diastereomeric lithiated species and explaining the observed stereoconvergence towards the thermodynamically most stable intermediate. mdpi.comuniba.it
This dynamic process has significant implications for asymmetric synthesis. By trapping the equilibrating mixture of lithiated intermediates with an electrophile, it is possible to achieve high levels of stereoselectivity, as the reaction proceeds through the most stable and/or most reactive diastereomer. uniba.it
Table 3: Configurational Stability of Lithiated Azetidines vs. Aziridines
| Lithiated Heterocycle | Configurational Stability | Key Dynamic Process | Computational Insight | Reference |
|---|---|---|---|---|
| Lithiated Azetidine | Labile | Nitrogen inversion and C-Li inversion | Dynamic equilibrium between diastereomers rationalized by DFT calculations. | mdpi.comuniba.it |
| Lithiated Aziridine | Stable | High energy barrier for N-inversion and C-Li inversion. | DFT calculations support high inversion barriers. | mdpi.com |
Analysis of Ligand Steric Parameters (e.g., Buried Volume Analysis) in Azetidine Metal Complexes
When an azetidine derivative like this compound acts as a ligand in a metal complex, its steric and electronic properties are critical in determining the structure, stability, and reactivity of the complex. researchgate.net A powerful computational tool for quantifying the steric bulk of a ligand is the percent buried volume (%Vbur). rsc.orgnih.govresearchgate.net
The percent buried volume calculates the percentage of the volume of a sphere around the metal center that is occupied by the atoms of a given ligand. nih.govyoutube.com This method provides a single, quantitative descriptor of a ligand's steric impact, which is more general than older methods like the Tolman cone angle, especially for complex, non-symmetrical ligands. rsc.orgnih.gov
For a hypothetical metal complex of this compound, where it coordinates to a metal center via its nitrogen atom, one could computationally determine its %Vbur. This analysis would involve:
Obtaining or calculating the 3D coordinates of the metal complex.
Defining a sphere of a standard radius (e.g., 3.5 Å) around the metal atom. nih.gov
Calculating the volume within this sphere that is occupied by the van der Waals spheres of the ligand's atoms. youtube.com
This steric parameter is invaluable for rational ligand design in catalysis, as it correlates with catalyst performance and selectivity. nih.govnih.gov By calculating the %Vbur for this compound, one could compare its steric profile to other ligands and predict its influence on the properties of a metal complex.
Table 4: Conceptual Data from Buried Volume Analysis
| Ligand | Metal Center | M-N Bond Length (Å) | Calculated %Vbur | Steric Profile |
|---|---|---|---|---|
| This compound | M (e.g., Pd, Cu) | (Predicted) | (Calculable) | (Calculable via steric maps) |
| Azetidine (parent) | M | (Predicted) | (Calculable) | (Calculable via steric maps) |
| Pyrrolidine | M | (Predicted) | (Calculable) | (Calculable via steric maps) |
Applications in Advanced Organic Synthesis and Catalysis
Azetidines as Versatile Building Blocks for Complex Molecular Architectures
The azetidine (B1206935) ring is a powerful tool for chemists, enabling the synthesis of a wide array of intricate molecular designs. epfl.ch
The strain inherent in the four-membered azetidine ring makes it an excellent candidate for ring-opening and ring expansion reactions, providing access to other important heterocyclic systems. epfl.chdntb.gov.ua These transformations often proceed with high stereoselectivity. For instance, azetidines can undergo expansion to form five-membered pyrrolidines or seven-membered azepanes. nih.govresearchgate.net This is typically achieved by introducing a suitable side chain onto the azetidine ring which, upon activation, undergoes an intramolecular cyclization, leading to a bicyclic intermediate that can be opened by a nucleophile to yield the expanded ring system. researchgate.net
Another strategy involves the reaction of aziridines (three-membered nitrogen heterocycles) with rhodium-bound carbenes in a [3+1] ring expansion to produce highly substituted azetidines. nih.gov While these methods are general for the azetidine class, specific examples employing a 3-thio-substituted azetidine like 3-[(2-Methylpropyl)sulfanyl]azetidine are not reported.
Spirocyclic compounds, which contain two rings connected by a single shared atom, are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. mdpi.comresearchgate.net Azetidines are valuable scaffolds for creating novel spirocycles. youtube.com Synthetic strategies for spirocyclic azetidines often involve the cyclization of precursors that build the azetidine ring onto an existing carbocyclic or heterocyclic system. youtube.comrsc.org For example, multifunctional spirocycles can be synthesized in two steps from common cyclic carboxylic acids via the formation of an azetidinone (a β-lactam) followed by its reduction to the corresponding azetidine. youtube.com Another approach involves the synthesis of methyl-substituted spirocyclic piperidine-azetidine systems using nitrile lithiation and alkylation chemistry. nih.gov
Azetidine Derivatives in Asymmetric Catalysis
Chiral azetidine derivatives have emerged as a significant class of ligands and organocatalysts for asymmetric synthesis, enabling the production of single-enantiomer products. nih.gov
The development of chiral ligands is a cornerstone of asymmetric catalysis. nih.gov Azetidine-containing molecules have been successfully designed as chiral ligands and organocatalysts. Their rigid four-membered ring structure helps to create a well-defined chiral environment around a metal center or a reactive site, which is crucial for achieving high levels of enantioselectivity. nih.gov Since the 1990s, a variety of chiral azetidine-derived ligands have been synthesized and utilized in numerous asymmetric transformations. nih.gov These catalysts are often robust, inexpensive, and environmentally benign compared to some traditional metal catalysts. nih.gov
Azetidine-based catalysts have demonstrated their effectiveness in a range of important carbon-carbon bond-forming reactions.
Friedel-Crafts Alkylations: Chiral azetidine-derived ligands, when complexed with metal ions, have been used to catalyze the asymmetric Friedel-Crafts alkylation of indoles, yielding products with high enantiomeric excess. nih.govegyankosh.ac.in
Henry (Nitroaldol) Reactions: The Henry reaction, which forms a β-nitro alcohol, can be rendered asymmetric by using chiral copper complexes of azetidine-based ligands. dntb.gov.uamdpi.com
Michael-type Additions: Asymmetric Michael additions, a key method for C-C bond formation, have been successfully catalyzed by azetidine-containing systems. For example, binuclear zinc-azetidine catalysts have shown high enantioselectivity in the addition of phosphites to nitroalkenes. nih.gov
Suzuki-Miyaura Coupling: This cross-coupling reaction is fundamental in organic synthesis. Palladium complexes with azetidine-based ligands have been developed as highly active catalysts for Suzuki-Miyaura reactions, even in aqueous media. dntb.gov.ua These catalysts are effective for coupling both aryl bromides and chlorides. dntb.gov.ua
The ability of azetidine derivatives to act as ligands is central to their use in catalysis. Transition metals are Lewis acids that can bond with ligands, which are Lewis bases. Azetidine ligands, typically functionalized with additional donor atoms to create bidentate or tridentate ligands, form stable complexes with a variety of transition metals.
Palladium: Azetidine-based ligands form highly effective palladium(II) complexes for cross-coupling reactions like the Suzuki-Miyaura coupling. dntb.gov.uanih.gov
Copper: Copper(II) complexes with tridentate azetidine ligands have been structurally characterized. These complexes are also used to catalyze asymmetric reactions like the Henry reaction. dntb.gov.ua
Zinc: Binuclear zinc complexes with chiral azetidine-derived scaffolds have been developed as powerful catalysts for asymmetric Michael additions. nih.gov
Platinum: While less common in the provided literature for catalysis, platinum is known to form complexes with various nitrogen-containing ligands, and the principles of coordination chemistry apply.
Crystal structure analyses of these metal-azetidine complexes reveal how the ligand coordinates to the metal and influences the geometry, which can range from square-planar to trigonal bipyramidal, thereby controlling the stereochemical outcome of the catalyzed reaction.
Information on "this compound" in Advanced Organic Synthesis and Catalysis is Not Publicly Available
A thorough search of scientific literature and patent databases has revealed no specific information regarding the chemical compound This compound in the context of advanced organic synthesis and catalysis. Consequently, detailed research findings on its structure-activity relationships and the steric effects of its metal complexes, as requested, could not be located.
The investigation included searches for the compound itself, as well as for closely related analogues such as 3-thioalkyl-substituted azetidines and azetidine-3-thiol (B3187875) derivatives in catalytic applications. While there is a body of research on the use of various other substituted azetidines as ligands for metal-catalyzed reactions, none of these studies specifically mention or provide data for the 2-methylpropyl (isobutyl) sulfanyl (B85325) derivative.
General research on azetidine-based ligands highlights their utility, which stems from the unique steric and electronic properties conferred by the strained four-membered ring. Computational studies on different azetidine ligands have shown that the nature and position of substituents significantly influence the coordination geometry and catalytic activity of their metal complexes. However, without experimental or computational data for this compound, any discussion of its specific role in catalysis would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article focusing solely on the structure-activity relationships and steric effects of metal complexes of "this compound" cannot be generated at this time due to the absence of available research data.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and stereochemical analysis of azetidine (B1206935) derivatives. Techniques such as 1H and 13C NMR, along with two-dimensional experiments like COSY, HSQC, and HMBC, allow for the complete assignment of all proton and carbon signals within the molecule.
For substituted azetidines, the relative configuration of substituents on the four-membered ring is often determined by analyzing the coupling constants (J-values) between vicinal protons. ipb.pt It is a well-established principle that for the azetidine ring, the coupling constant for trans-protons (J_trans) is typically smaller (in the range of 5.8-7.9 Hz) than the coupling constant for cis-protons (J_cis), which is generally in the range of 8.4-8.9 Hz. ipb.pt Furthermore, the Nuclear Overhauser Effect (NOE), observed in NOESY or ROESY experiments, provides definitive proof of through-space proximity between protons, allowing for the confirmation of stereochemical assignments. ipb.ptwordpress.com For instance, a NOE correlation between two substituents on the azetidine ring would indicate they are on the same face of the ring (a cis relationship).
The chemical shifts of the azetidine ring protons are also informative. In the parent azetidine, the protons on carbons adjacent to the nitrogen (C2 and C4) typically resonate at a different frequency than the protons on the C3 carbon. chemicalbook.com
Table 1: Representative ¹H NMR Data for the Azetidine Ring System This table presents typical chemical shift and coupling constant ranges for protons on a substituted azetidine ring, derived from literature on various azetidine derivatives. Specific values for "3-[(2-Methylpropyl)sulfanyl]azetidine" would require experimental measurement.
| Proton Position | Typical Chemical Shift (ppm) | Coupling Constants (Hz) | Key Correlations |
|---|---|---|---|
| H-2, H-4 (Protons α to N) | 3.5 - 4.5 | J_gem ≈ 7-10 Hz | COSY to H-3; HMBC to C-2, C-3, C-4 |
| H-3 (Proton β to N) | 2.5 - 3.5 | J_cis ≈ 8.4-8.9 Hz | COSY to H-2, H-4; HMBC to C-2, C-3, C-4 |
Computational methods, particularly those based on Density Functional Theory (DFT), have become powerful adjuncts to experimental NMR. rsc.org By calculating the magnetic shielding tensors for a proposed structure, one can predict the corresponding NMR chemical shifts and coupling constants. These predicted spectra can then be compared with experimental data to confirm a structural assignment or to distinguish between possible isomers.
This predictive power is especially valuable for conformationally flexible molecules like azetidines. Conformational analysis can be performed at the DFT level to identify the lowest energy conformers of the molecule in a given solvent. rsc.org NMR parameters can then be calculated for each stable conformer, and a Boltzmann-averaged spectrum can be generated for comparison with the experimental results. This combined computational-experimental approach provides a much deeper understanding of the molecule's structure and dynamic behavior than either method could alone. researchgate.net
X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination of Azetidines and Their Complexes
While NMR provides invaluable information about a molecule's structure in solution, X-ray Diffraction (XRD) analysis of a single crystal provides the definitive, unambiguous solid-state structure. frontiersin.org This technique yields precise bond lengths, bond angles, and torsional angles, offering an atomic-resolution picture of the molecule's conformation and the stereochemical relationships between all its atoms.
For azetidine-containing compounds, XRD has been crucial in:
Confirming Absolute Configuration: In the synthesis of chiral azetidine derivatives, XRD is the gold standard for determining the absolute configuration of the newly created stereocenters. acs.org
Analyzing Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, including hydrogen bonding and other non-covalent interactions, which can be critical for understanding the physical properties of the material. acs.org
Characterizing Metal Complexes: When azetidines act as ligands for metal ions, XRD is used to determine the coordination geometry of the resulting complex. frontiersin.org Studies have shown that racemic 2,4-cis-disubstituted azetidines can adopt a single diastereomeric form upon coordination to metals like palladium and platinum. frontiersin.org
Investigating Polymorphism: In some cases, a compound can crystallize in multiple different forms, known as polymorphs. Powder X-ray diffraction (PXRD) is often used to characterize these different solid-state forms. rsc.org
Table 2: Illustrative Crystallographic Data for an Azetidine Derivative This table shows example data that would be obtained from an XRD analysis of a crystalline azetidine derivative. The data is representative and not specific to "this compound".
| Parameter | Example Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| C-N Bond Length | 1.47 Å | Provides precise measurement of bond distances. |
| C-C Bond Length | 1.56 Å | Reveals strain or unusual bonding within the ring. |
| Ring Puckering Angle | 29.7° | Quantifies the non-planarity of the azetidine ring. researchgate.net |
Infrared (IR) Spectroscopy for Conformational Analysis and Mechanistic Insights (e.g., in situ FT-IR for lithiation studies)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly sensitive to its functional groups and conformation. For azetidines, IR spectroscopy is particularly useful for studying the ring's conformational dynamics, such as the ring-puckering motion. researchgate.net The far-infrared region is often used to observe these low-frequency ring deformation and puckering modes directly. researchgate.net
A powerful application of this technique is in situ Fourier Transform Infrared (FT-IR) spectroscopy, which allows for the real-time monitoring of chemical reactions. uniba.it This has been effectively used to gain mechanistic insights into the lithiation of azetidines. By monitoring the reaction mixture directly in the IR spectrometer, researchers can observe the appearance of new vibrational bands corresponding to the formation of the lithiated intermediate. uniba.itosti.gov
In a study on the lithiation of an N-Boc-2-aryloxazolinyl-azetidine, in situ FT-IR was used to monitor the C=N stretching vibration of the oxazoline (B21484) ring. uniba.it Upon addition of the lithiating agent (s-BuLi), the original C=N band disappeared and was replaced by new signals at a different frequency, corresponding to the newly formed lithiated azetidine species. This technique provided direct evidence for the formation of a configurationally labile lithiated intermediate, a key mechanistic finding that was supported by DFT calculations. uniba.it This demonstrates the power of in situ FT-IR to provide mechanistic data that would be difficult to obtain through conventional workup and analysis.
Table 3: Key IR Absorption Bands for Azetidine Derivatives This table highlights important vibrational frequencies relevant to the structural analysis of azetidines.
| Functional Group / Motion | Typical Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| N-H Stretch (secondary amine) | 3300 - 3500 | Presence of the N-H bond in an unprotected azetidine. |
| C-H Stretch (aliphatic) | 2850 - 3000 | Characteristic of the CH₂ and CH groups in the ring and substituents. |
| C=O Stretch (e.g., N-Boc group) | 1680 - 1710 | Confirms the presence of a carbamate (B1207046) protecting group. rsc.org |
| C-N Stretch | 1100 - 1300 | Associated with the azetidine ring skeleton. |
| Ring Puckering Mode | ~208 | A low-frequency mode sensitive to the ring's conformation. researchgate.net |
Q & A
Q. How to structure hypothesis-driven research on novel applications of this compound?
- Answer : Adopt iterative frameworks like the ICReDD model: (1) computational hypothesis generation, (2) high-throughput experimentation, (3) data-driven refinement. Embed feedback loops where experimental results inform ML training, accelerating discovery cycles .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
